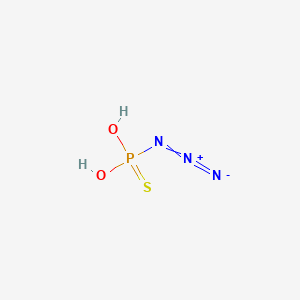
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a chlorinated phenyl group and a butyl chain, making it a subject of interest for chemists and pharmacologists.
Vorbereitungsmethoden
The synthesis of 1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. Common synthetic routes include:
Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques like continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the phenyl group, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships and the development of new materials.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and receptor binding, providing insights into cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes involved in disease pathways.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-ethylpiperazine hydrochloride: This compound features an ethyl group instead of a methyl group on the piperazine ring, leading to differences in its chemical and biological properties.
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-phenylpiperazine hydrochloride: The presence of a phenyl group on the piperazine ring introduces additional aromatic interactions, potentially enhancing its binding affinity to certain targets.
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-hydroxyethylpiperazine hydrochloride: The hydroxyethyl group provides additional hydrogen bonding capabilities, influencing the compound’s solubility and reactivity.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Eigenschaften
CAS-Nummer |
32808-66-5 |
|---|---|
Molekularformel |
C19H30Cl2N2O |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
4-(4-tert-butyl-3-chlorophenyl)-1-(4-methylpiperazin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C19H29ClN2O.ClH/c1-19(2,3)16-9-8-15(14-17(16)20)6-5-7-18(23)22-12-10-21(4)11-13-22;/h8-9,14H,5-7,10-13H2,1-4H3;1H |
InChI-Schlüssel |
QSPLWKBVCSYWTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)CCCC(=O)N2CCN(CC2)C)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)








![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)
